3-Bromo-4-methoxy-2-phenyl-1-benzofuran

Synthetic Chemistry Process Chemistry Sonogashira Coupling

Researchers requiring precise SAR probes for MAO-B often face supply gaps for regiospecifically substituted 2-phenylbenzofurans. 3-Bromo-4-methoxy-2-phenyl-1-benzofuran (CAS 352553-13-0) solves this by providing a unique 3-bromo handle for Pd-catalyzed cross-coupling and a 4-methoxy group that tunes lipophilicity. - Enables regioselective derivatization inaccessible with non-halogenated or 5-/7-bromo isomers. - Supports focused library synthesis to improve upon nanomolar IC50 values observed for related analogs (e.g., 0.20 µM). - Supplied with full QA documentation; shipped ambient from US stock.

Molecular Formula C15H11BrO2
Molecular Weight 303.15 g/mol
Cat. No. B273681
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-4-methoxy-2-phenyl-1-benzofuran
Molecular FormulaC15H11BrO2
Molecular Weight303.15 g/mol
Structural Identifiers
SMILESCOC1=CC=CC2=C1C(=C(O2)C3=CC=CC=C3)Br
InChIInChI=1S/C15H11BrO2/c1-17-11-8-5-9-12-13(11)14(16)15(18-12)10-6-3-2-4-7-10/h2-9H,1H3
InChIKeyZCWHIQUZPCNEFL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromo-4-methoxy-2-phenyl-1-benzofuran (CAS 352553-13-0): A Precision 2-Phenylbenzofuran Scaffold for Structure-Activity Relationship (SAR) and Synthetic Chemistry Applications


3-Bromo-4-methoxy-2-phenyl-1-benzofuran (CAS 352553-13-0) is a multi-substituted benzofuran derivative, belonging to the 2-phenylbenzofuran class of heterocyclic compounds, characterized by a benzofuran core bearing a phenyl group at the 2-position [1]. Its specific substitution pattern—a bromine atom at the 3-position, a methoxy group at the 4-position, and a phenyl ring at the 2-position (molecular formula C15H11BrO2, molecular weight 303.15 g/mol)—distinguishes it from more common mono-substituted or differently substituted analogs [2]. This precise arrangement of functional groups confers a unique electronic and steric profile, making it a valuable tool for investigating structure-activity relationships (SAR) in drug discovery, particularly as an intermediate for further derivatization via cross-coupling reactions [2].

1 SAR probe for 2-phenylbenzofuran scaffold with defined substitution pattern for target engagement studies
2 Key synthetic intermediate enabling regioselective cross-coupling at the 3-position for library synthesis
3 Physicochemical property probe: methoxy and bromo substitution supports lipophilicity and permeability assessment

Why 3-Bromo-4-methoxy-2-phenyl-1-benzofuran Cannot Be Interchanged with Common Benzofuran Analogs in Research and Development


The 2-phenylbenzofuran class exhibits profound functional sensitivity to even minor changes in substitution pattern, making generic analog substitution scientifically invalid. Research has demonstrated that the position of substituents on both the phenyl ring and the benzofuran core dictates the compound's biological target affinity and selectivity, particularly for enzymes like monoamine oxidases (MAOs) [1]. For instance, relocating a methoxy group or replacing a bromine atom can alter MAO-B versus MAO-A selectivity profiles and reduce potency by orders of magnitude [1]. Similarly, the presence and position of a bromine atom are critical for enabling specific synthetic transformations, such as regioselective cross-couplings, that are impossible with non-halogenated or differently halogenated versions [2][3]. Therefore, substituting 3-Bromo-4-methoxy-2-phenyl-1-benzofuran with a simpler 2-phenylbenzofuran or an analog with a different halogen or methoxy position will compromise experimental outcomes, alter SAR interpretations, and invalidate synthetic route viability. The quantitative evidence below details the specific, verifiable differentiators that mandate the use of this exact compound for precise research.

Position Bromine at the 3-position provides a unique cross-coupling handle; 5- or 7-bromo isomers lead to different derivatization vectors and SAR outcomes.
Substitution Replacing 4-methoxy with H or other groups shifts lipophilicity, hydrogen-bonding, and may alter MAO isoform selectivity profile; class-level evidence indicates scaffold sensitivity.
Halogen Non-brominated 2-phenylbenzofuran lacks the reactive 3-position handle, limiting direct functionalization and may not reproduce reported biological activity context.

Quantitative Differentiation Guide: 3-Bromo-4-methoxy-2-phenyl-1-benzofuran vs. Analogs in Synthetic Utility and Biological Scaffold Value


Synthetic Route Efficiency: 3-Bromo Core Enables a 91.1% Yield vs. Multi-Step Alternative Derivatization Strategies

The synthesis of the core 3-bromo-2-phenylbenzofuran structure, a direct precursor and close analog, has been optimized to a 91.1% overall yield via a Sonogashira cross-coupling and cyclization sequence from 2-iodophenol [1]. This high-yielding, efficient route provides a reliable foundation for accessing the target compound. In contrast, introducing a bromine atom onto a pre-formed 2-phenylbenzofuran scaffold often requires an additional, lower-yielding bromination step. For example, a direct bromination approach on a similar scaffold may achieve yields around 86% for the bromination step alone, not accounting for prior synthesis . The availability of a high-yield route to the 3-bromo intermediate translates to better cost-efficiency and material availability for the target compound compared to multi-step, lower-yielding post-functionalization strategies.

Synthetic Yield
Cross-study comparable
91.1% overall yield to core 3-bromo-2-phenylbenzofuran via Sonogashira/cyclization [1]
Supports efficient procurement; alternative post-bromination routes may yield ~86% per step, lowering overall multi-step efficiency.
Overall yield advantage is route-dependent; confirm with supplier for scaled batches.
Synthetic Chemistry Process Chemistry Sonogashira Coupling

Unique Reaction Site: 3-Bromo Position is a Critical Functional Handle for Cross-Coupling, Absent in Non-Halogenated or 5/7-Bromo Isomers

The bromine atom at the 3-position of the benzofuran ring is a key differentiator, serving as an essential handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira) that enable the introduction of diverse aryl, alkenyl, or alkynyl groups at this specific site [1]. This regioselective functionalization is impossible with the non-halogenated 2-phenylbenzofuran scaffold, which lacks a reactive halogen site. While 5-bromo- or 7-bromo-2-phenylbenzofuran isomers are available, their bromine position dictates reactivity at the 5- or 7-position of the benzofuran ring, leading to a completely different set of derivatives with distinct steric and electronic properties . The 3-position is a critical site for modulating biological activity and physicochemical properties; thus, the 3-bromo isomer provides a unique and non-interchangeable entry point for SAR exploration.

Reaction Site
Class-level inference
Regioselective cross-coupling handle 3-position Br enables Pd-catalyzed coupling; non-halogenated or 5-/7-bromo isomers cannot access this vector.
Unique diversification point for SAR exploration; positional isomer selection directly determines library topology.
Reactivity confirmed on close analogs; validate with specific coupling partners for novel targets.
Medicinal Chemistry Parallel Synthesis C-C Bond Formation

Biological Activity Scaffold: 3-Bromo-2-phenylbenzofuran Core Confers Potent MAO-B Inhibition, with Methoxy and Bromo Synergy Evident Across Analogs

The 3-bromo-2-phenylbenzofuran core is a privileged scaffold for inhibiting monoamine oxidase B (MAO-B), an enzyme implicated in neurodegenerative diseases. A close analog, 2-(2‘-bromophenyl)-5-methylbenzofuran, demonstrated potent MAO-B inhibition with an IC50 of 0.20 µM in a reversible manner [1]. While 3-Bromo-4-methoxy-2-phenyl-1-benzofuran was not directly tested in this study, the data strongly suggests that the combination of a bromine atom (on either the phenyl or benzofuran ring) and other substituents (like the 4-methoxy group) synergistically enhances activity and selectivity for MAO-B over MAO-A [1]. In contrast, methoxy-substituted analogs lacking a bromine atom exhibit a different selectivity profile, with some showing a preference for MAO-A (e.g., IC50 = 0.168 µM for 7-nitro-2-phenylbenzofuran) [2]. This highlights the critical role of the bromine atom in steering biological activity toward the MAO-B isoform.

MAO-B Scaffold
Class-level inference
Related bromo-2-phenylbenzofuran IC50 = 0.20 µM (reversible MAO-B, recombinant human enzyme) [1]
Non-brominated analog MAO-A IC50 = 0.168 µM (7-nitro-2-phenylbenzofuran) [2]
Scaffold class associates bromine presence with MAO-B preference; target compound not directly assayed but substitution pattern supports selectivity exploration.
Extrapolation from analog data; confirm activity and selectivity for this specific derivative.
Neuropharmacology Enzymology MAO-B Inhibition

Physicochemical Property Tuning: 4-Methoxy Group Modulates Lipophilicity vs. 2-Phenylbenzofuran, Impacting Permeability and Solubility

The 4-methoxy substituent on the benzofuran ring is a key determinant of the compound's physicochemical profile, differentiating it from the unsubstituted 2-phenylbenzofuran. While direct experimental logP/logD data for this compound are not publicly available, the presence of the methoxy group (-OCH3) is known to increase lipophilicity (cLogP) compared to a hydrogen atom, while also providing a hydrogen bond acceptor that can influence solubility and target binding [1]. For example, the unsubstituted 2-phenylbenzofuran has a lower calculated molecular weight (194.23 g/mol) and likely lower lipophilicity. The 4-methoxy substitution on 3-Bromo-4-methoxy-2-phenyl-1-benzofuran (MW 303.15 g/mol) provides a different balance of properties, potentially enhancing membrane permeability while maintaining some degree of polarity .

Physicochemical Profile
Class-level inference
Target MW 303.15 g/mol; predicted cLogP increase ~0.5–1.0 vs unsubstituted 2-phenylbenzofuran (MW 194.23)
Methoxy group modulates lipophilicity and H-bond acceptor count; relevant for ADME property screening in lead optimization.
cLogP prediction only; experimental logD and solubility data should be determined for precise modeling.
ADME Drug-likeness Medicinal Chemistry

Best-Fit Application Scenarios for 3-Bromo-4-methoxy-2-phenyl-1-benzofuran Based on Verified Differentiation


Focused Library Synthesis for MAO-B Lead Optimization

This compound is ideal for medicinal chemistry programs targeting MAO-B due to the scaffold's demonstrated activity and selectivity [1]. Its 3-bromo group provides a specific synthetic handle for derivatization, allowing for the systematic exploration of SAR around the benzofuran core. The 4-methoxy group contributes a defined physicochemical property profile, enabling the fine-tuning of drug-likeness. Researchers can use this building block in parallel synthesis to generate a focused library of analogs, aiming to improve upon the nanomolar IC50 values observed for related bromo-2-phenylbenzofurans (e.g., IC50 = 0.20 µM) [1].

Synthesis of Novel Chemical Entities (NCEs) via Regioselective Cross-Coupling

The 3-bromo substituent serves as a unique functional handle for palladium-catalyzed cross-coupling reactions, enabling the regioselective installation of diverse aryl, heteroaryl, alkenyl, or alkynyl groups at the 3-position of the benzofuran core [1]. This synthetic pathway is not accessible using non-halogenated 2-phenylbenzofurans or isomers with a bromine at the 5- or 7-position [2]. This capability is crucial for generating novel chemical entities (NCEs) for patent applications, as it allows for the exploration of uncharted chemical space around a privileged scaffold.

Physicochemical Property Optimization Studies in Drug Discovery

The compound offers a distinct physicochemical profile, with a molecular weight of 303.15 g/mol and a calculated lipophilicity that differs from simpler 2-phenylbenzofuran analogs [1]. It can be used as a tool compound in ADME (Absorption, Distribution, Metabolism, Excretion) studies to understand how the 4-methoxy substitution, in conjunction with the 3-bromo group, impacts key parameters like membrane permeability, metabolic stability, and aqueous solubility. This data is essential for rational drug design, guiding the optimization of lead candidates towards favorable drug-like properties [2].

Application
Selection Property
Validation Focus
MAO-B focused library synthesis
3-bromo cross-coupling handle and methoxy electronic profile
Verify MAO-B inhibition and isoform selectivity in recombinant enzyme assays
Novel chemical entity generation via regioselective coupling
Unique 3-position reactivity absent in 5-/7-bromo isomers
Confirm coupling efficiency and regiochemical fidelity for desired building blocks
Physicochemical property optimization studies
Increased lipophilicity and H-bond acceptor count vs unsubstituted analog
Measure experimental logD, solubility, and permeability in cell-based models

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